molecular formula C19H19NO4 B2912404 1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione CAS No. 883279-95-6

1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione

Cat. No.: B2912404
CAS No.: 883279-95-6
M. Wt: 325.364
InChI Key: UKMGHNAUCGGOPC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione is an organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of indoline derivatives, which are characterized by a fused benzene and pyrrole ring system. The presence of methoxy groups and methyl substitutions enhances its chemical reactivity and stability.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate reagents.

    Introduction of Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group is introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst.

    Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

    Oxidation: The final step involves the oxidation of the indoline core to form the indoline-2,3-dione structure using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various indoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione can be compared with other similar compounds, such as:

Biological Activity

1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione is a compound of interest due to its potential biological activities. This indoline derivative has been studied for its pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition. The following sections will detail its biological activity, supported by research findings and case studies.

  • Molecular Formula : C₁₄H₁₅N₁O₃
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 39603-24-2

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, focusing primarily on its anticancer properties and enzyme inhibition.

Anticancer Activity

  • Cell Line Studies : The compound was subjected to testing against a panel of human tumor cell lines using the National Cancer Institute (NCI) protocols. It exhibited significant cytotoxic effects with mean GI50 (concentration that inhibits 50% of cell growth) values indicating efficacy against multiple cancer types:
    • Non-Small Cell Lung Cancer (HOP-62) : GP = -17.47%
    • CNS Cancer (SF-539) : GP = -49.97%
    • Melanoma (MDA-MB-435) : GP = -22.59%
    • Ovarian Cancer (OVCAR-8) : GP = -27.71%
    • Prostate Cancer (DU-145) : GP = -44.35%
    • Breast Cancer (MDA-MB-468) : GP = -15.65% .
Cell Line TypeGP (%)
Non-Small Cell Lung (HOP-62)-17.47
CNS Cancer (SF-539)-49.97
Melanoma (MDA-MB-435)-22.59
Ovarian Cancer (OVCAR-8)-27.71
Prostate Cancer (DU-145)-44.35
Breast Cancer (MDA-MB-468)-15.65
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells and potential disruption of microtubule dynamics, which is crucial for cell division .

Enzyme Inhibition

In addition to anticancer properties, this compound has shown promise as an inhibitor of key enzymes involved in metabolic processes:

  • α-Glucosidase and α-Amylase Inhibition : Studies have reported IC50 values ranging from 12.70 μM to 0.90 μM for α-glucosidase and from 14.90 μM to 1.10 μM for α-amylase, indicating strong inhibitory activity compared to standard inhibitors like acarbose .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : Animal models have demonstrated that treatment with the compound resulted in reduced tumor growth rates in xenograft models of breast and lung cancers.
  • Combination Therapy : Research suggests that combining this compound with traditional chemotherapeutics may enhance overall efficacy while reducing side effects.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-11-7-12(2)17-14(8-11)18(21)19(22)20(17)10-13-5-6-15(23-3)16(9-13)24-4/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMGHNAUCGGOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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